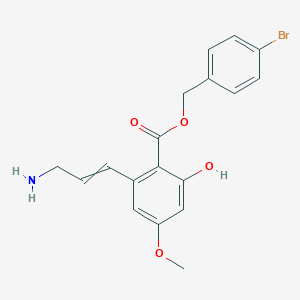

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

Descripción general

Descripción

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is an organic compound with a complex structure that includes bromine, benzyl, amino, hydroxy, and methoxy functional groups. This compound is

Actividad Biológica

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.25 g/mol. The compound features a bromobenzyl moiety linked to an aminopropene chain and a hydroxy-methoxy substituted benzoate group, contributing to its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value significantly lower than many existing chemotherapeutics.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 1.73 | Dual Topoisomerase I and II inhibitor |

| Other Compounds | MCF-7 | Various | Apoptosis induction via caspase activation |

The compound induces apoptosis in cancer cells through mechanisms involving autophagy and cell cycle arrest at the G2/M phase. This was confirmed through assays such as DAPI staining and western blot analysis, which demonstrated increased levels of cleaved caspase-3 and LC3A/B proteins, markers for apoptosis and autophagy, respectively .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory mechanism involves the reduction of pro-inflammatory cytokines and mediators, making it a promising candidate for treating inflammatory diseases alongside cancer .

Study on Anticancer Efficacy

A recent study evaluated several derivatives of this compound against different cancer cell lines including MCF-7 (breast cancer), T47D, and A549 (lung cancer). The results indicated that compounds derived from this scaffold exhibited varying degrees of antiproliferative activity, with some achieving over 80% inhibition at concentrations as low as 10 μM .

Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts favorably with the active sites of topoisomerases I and II, similar to established inhibitors like camptothecin and etoposide. This interaction is believed to be responsible for its significant cytotoxic effects against cancer cells. The binding affinity was confirmed through computational simulations which highlighted key interactions between the compound and amino acid residues at the enzyme's active site .

Propiedades

IUPAC Name |

(4-bromophenyl)methyl 2-(3-aminoprop-1-enyl)-6-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCGSONZHZWLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.